4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride
Overview
Description
4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of the cyano group and the amine functionality makes it a versatile intermediate for the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various types of biological targets, exhibiting a range of pharmacological activities .
Mode of Action
It is synthesized from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, which reacts with various chemical reagents through regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor . The competition of the reaction pathways, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leads to the diversity of the synthesized products .
Biochemical Pathways
Similar compounds have been found to exhibit various types of biological activity, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown pronounced antinociceptive activity and low toxicity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been found that this compound has pronounced antinociceptive activity and low toxicity .
Cellular Effects
The effects of 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride on various types of cells and cellular processes are diverse. It has been found to be non-toxic towards LO2 and HepG2 at 100 μM . Furthermore, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reaction took place via β-attack on the benzylidene moiety in 4 followed by 1,6-intramolecular dipolar cyclization with concomitant aromatization .
Temporal Effects in Laboratory Settings
Current studies suggest that this compound has pronounced antinociceptive activity and low toxicity .
Dosage Effects in Animal Models
In animal models, the effects of 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride vary with different dosages. Both compounds were demonstrated to have in vivo hypoglycemic activity by reducing the blood glucose levels in sucrose-treated rats .
Metabolic Pathways
It is known that this compound can participate in various reactions with nucleophilic agents, leading to the formation of new acyclic or heterocyclic compounds .
Transport and Distribution
Current studies suggest that this compound has pronounced antinociceptive activity and low toxicity .
Subcellular Localization
It is known that this compound can participate in various reactions with nucleophilic agents, leading to the formation of new acyclic or heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with hydrochloric acid. One common method includes the following steps:
Starting Material Preparation: The starting material, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, is synthesized by reacting 2-cyanoacetamide with cyclohexanone and elemental sulfur in the presence of a base such as triethylamine.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antitumor and antimicrobial compounds.
Biological Studies: The compound is studied for its biological activity, including its effects on various cancer cell lines.
Material Science: It is used in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
- 2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates
Uniqueness
4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride is unique due to its specific substitution pattern and the presence of both cyano and amine groups. This makes it a valuable intermediate for synthesizing a wide range of biologically active compounds.
Properties
IUPAC Name |
4-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S.ClH/c10-5-6-4-7-8(11)2-1-3-9(7)12-6;/h4,8H,1-3,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHZQMQUGRZSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=C2)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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